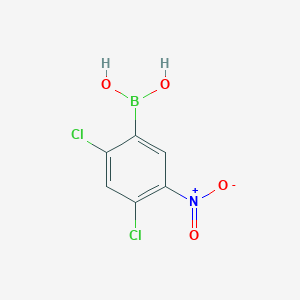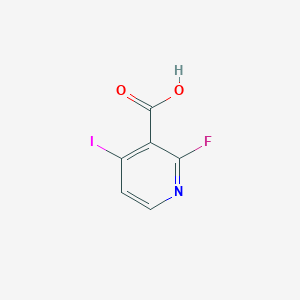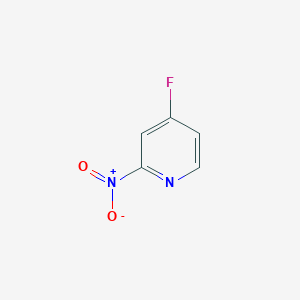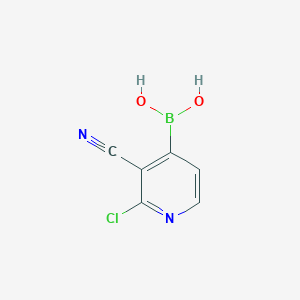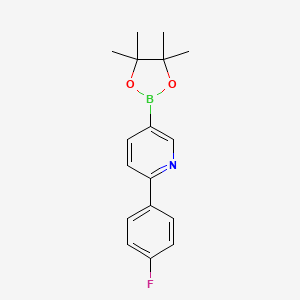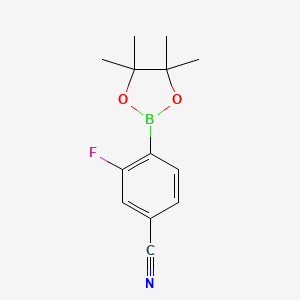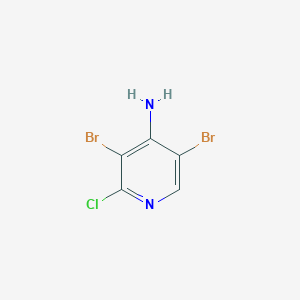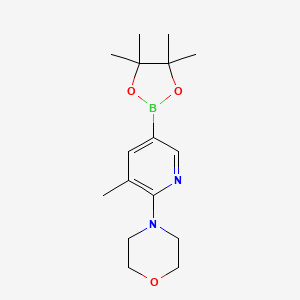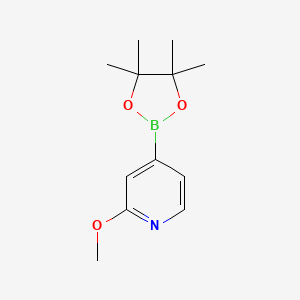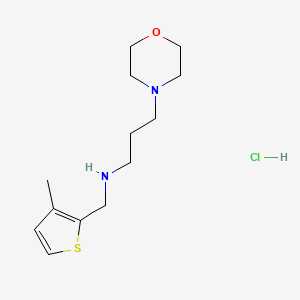
(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride
Overview
Description
(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride: is a chemical compound with the molecular formula C13H23ClN2OS . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains a morpholine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivative and the morpholine derivative. One common synthetic route is as follows:
Thiophene Derivative Synthesis: : The starting material, thiophene, is methylated at the 3-position to form 3-methyl-thiophene.
Morpholine Derivative Synthesis: : Morpholine is reacted with an appropriate alkyl halide to form the morpholine derivative.
Coupling Reaction: : The 3-methyl-thiophene derivative is then coupled with the morpholine derivative using a suitable amine coupling reagent.
Hydrochloride Formation: : The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the morpholine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and thiols.
Substitution: : Various substituted morpholines and thiophenes.
Scientific Research Applications
(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride: is unique due to its specific structural features, such as the presence of both the thiophene and morpholine rings. Similar compounds include:
3-Methyl-thiophene derivatives: : These compounds share the thiophene ring but lack the morpholine group.
Morpholine derivatives: : These compounds contain the morpholine ring but do not have the thiophene moiety.
Amine derivatives: : These compounds contain the amine group but may lack the thiophene or morpholine rings.
The presence of both the thiophene and morpholine rings in This compound gives it unique chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15;/h3,10,14H,2,4-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMKMGASOUKQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


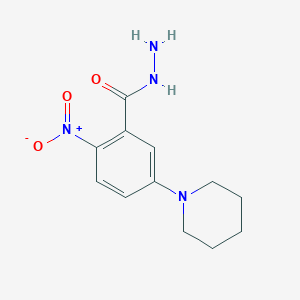

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)
